1-Methyl-1-propylpiperidinium hexafluorophosphate; 99%
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Description
1-Methyl-1-propylpiperidinium hexafluorophosphate is a chemical compound with the molecular formula C9H20F6NP . It is also known by other synonyms such as N-Methyl-N-propylpiperidinium hexafluorophosphate, PMPip PF6, and PIP13 PF6 .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1-propylpiperidinium hexafluorophosphate consists of a piperidinium ring with a methyl and a propyl group attached to one of the nitrogen atoms. The counterion is a hexafluorophosphate anion .Physical And Chemical Properties Analysis
1-Methyl-1-propylpiperidinium hexafluorophosphate has a molecular weight of 287.23 g/mol . The compound has a melting point of 98 °C . The anion decomposes slowly in the presence of water .Safety and Hazards
Mechanism of Action
Target of Action
This compound is a type of ionic liquid, which are known for their unique properties and wide range of applications .
Mode of Action
It’s known that ionic liquids, such as this compound, interact with their targets through ionic interactions .
Biochemical Pathways
Ionic liquids are known to have diverse applications, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The solubility of this compound suggests it may have good bioavailability .
Result of Action
As an ionic liquid, it may exhibit a range of effects depending on its specific application .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methyl-1-propylpiperidinium hexafluorophosphate. For instance, the anion of this compound decomposes slowly in the presence of water , suggesting that its activity may be affected by moisture levels in the environment.
properties
IUPAC Name |
1-methyl-1-propylpiperidin-1-ium;hexafluorophosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.F6P/c1-3-7-10(2)8-5-4-6-9-10;1-7(2,3,4,5)6/h3-9H2,1-2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBFWKDOZHJELY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCCC1)C.F[P-](F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20F6NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049386 |
Source
|
Record name | 1-Methyl-1-propylpiperidinium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-propylpiperidinium hexafluorophosphate | |
CAS RN |
1426821-81-9 |
Source
|
Record name | 1-Methyl-1-propylpiperidinium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1-propylpiperidinium hexafluorophosphate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3AFB4A43F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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